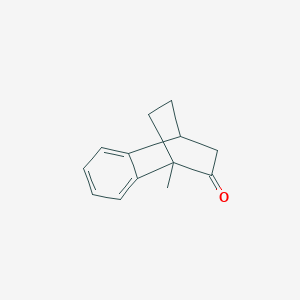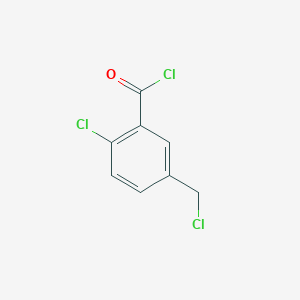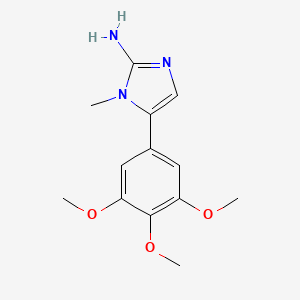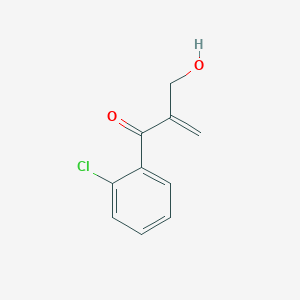methanone CAS No. 917947-38-7](/img/structure/B12614085.png)
[3-(1-Bromoethenyl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromoethenyl)phenylmethanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a bromoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethenyl)phenylmethanone typically involves the bromination of a precursor compound. One common method is the bromination of 3-(1-ethenyl)phenylmethanone using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Bromoethenyl)phenylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethenyl)phenylmethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethenyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylmethanones.
Oxidation: Formation of phenylacetic acids or benzophenones.
Reduction: Formation of ethyl-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1-Bromoethenyl)phenylmethanone is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations allows for the creation of diverse molecular scaffolds that can be screened for biological activity.
Industry
In the material science industry, 3-(1-Bromoethenyl)phenylmethanone can be used in the development of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-(1-Bromoethenyl)phenylmethanone exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
3-(1-Ethenyl)phenylmethanone: Lacks the bromine atom and has different reactivity.
3-(1-Chloroethenyl)phenylmethanone: Similar structure but with a chlorine atom instead of bromine.
3-(1-Fluoroethenyl)phenylmethanone: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
The presence of the bromoethenyl group in 3-(1-Bromoethenyl)phenylmethanone imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications.
Properties
CAS No. |
917947-38-7 |
|---|---|
Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
[3-(1-bromoethenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H11BrO/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H2 |
InChI Key |
RAEPYAWILWUWLE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)


![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)

![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)


![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
